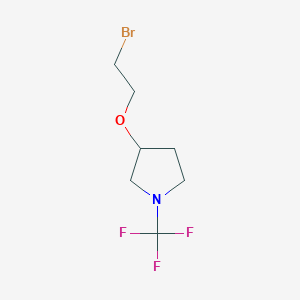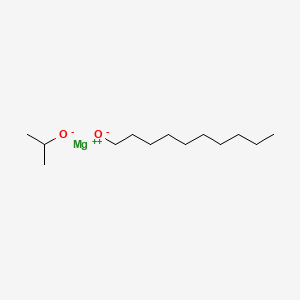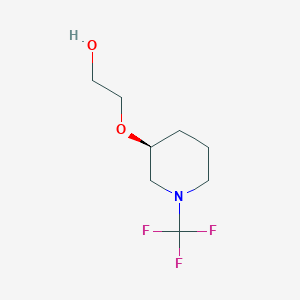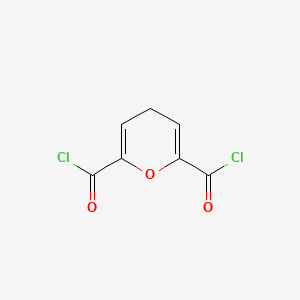
4H-Pyran-2,6-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-2,6-dicarbonyl dichloride: is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and two double bonds
准备方法
Synthetic Routes and Reaction Conditions: 4H-Pyran-2,6-dicarbonyl dichloride can be synthesized through a multicomponent reaction involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is typically catalyzed by an amine-functionalized metal-organic framework (MOF) such as Cu2(NH2-BDC)2(DABCO) under solvent-free conditions . The reaction yields the desired product with good to excellent efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts and mechanochemical methods, such as ball milling, enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4H-Pyran-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield pyran-2,6-dimethanol.
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyran-2,6-dicarboxylic acid.
Reduction: Pyran-2,6-dimethanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
4H-Pyran-2,6-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4H-Pyran-2,6-dicarbonyl dichloride and its derivatives often involves interaction with biological targets such as calcium channels. These compounds can block calcium channels, leading to various physiological effects, including vasorelaxation and potential anti-asthmatic properties . The exact molecular pathways depend on the specific derivative and its target.
相似化合物的比较
- 4H-Pyran-2,6-dicarboxylic acid
- 4H-Pyran-2,6-dimethanol
- Pyridine-2,6-dicarbonyl dichloride
Comparison: 4H-Pyran-2,6-dicarbonyl dichloride is unique due to its dichloride functional groups, which make it highly reactive and versatile for various chemical transformations. In contrast, 4H-Pyran-2,6-dicarboxylic acid and 4H-Pyran-2,6-dimethanol have different functional groups that confer distinct chemical properties and reactivity. Pyridine-2,6-dicarbonyl dichloride, while similar in structure, contains a nitrogen atom in the ring, leading to different chemical behavior and applications .
属性
CAS 编号 |
54281-62-8 |
|---|---|
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC 名称 |
4H-pyran-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2 |
InChI 键 |
VFYZHCMJBJOGFA-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(OC(=C1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


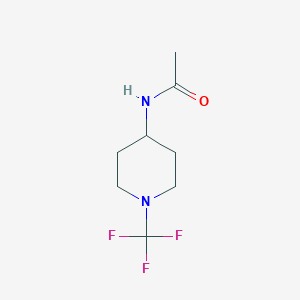
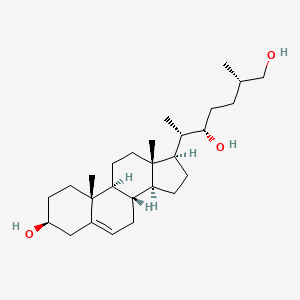
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
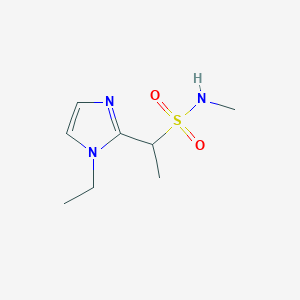
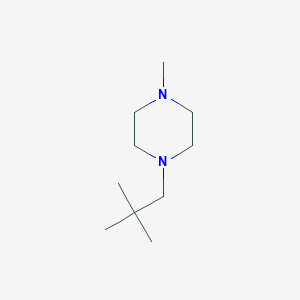
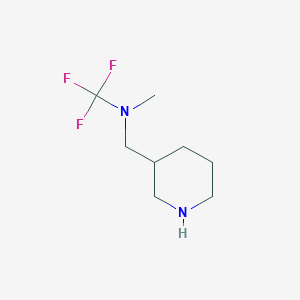
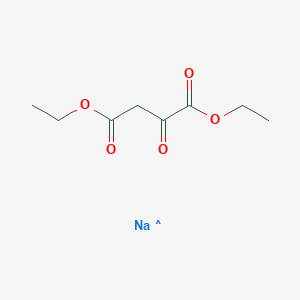
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
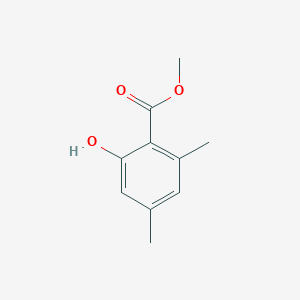
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
